(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid
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Overview
Description
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid is an organic compound with a molecular formula of C11H14O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Benzyloxy)-2-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-2-hydroxybutanoic acid.
Benzylation: The hydroxyl group of (S)-2-hydroxybutanoic acid is protected by benzylation using benzyl bromide in the presence of a base like sodium hydride.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products
Oxidation: Formation of (2S)-4-(Benzyloxy)-2-oxobutanoic acid.
Reduction: Formation of (2S)-4-(Benzyloxy)-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-(Benzyloxy)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxybutanoic acid: Lacks the benzyl group, making it less hydrophobic.
(2S)-4-(Methoxy)-2-hydroxybutanoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
(2S)-4-(Phenoxy)-2-hydroxybutanoic acid: Contains a phenoxy group, which can influence its biological activity.
Uniqueness
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
172471-74-8 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2S)-2-hydroxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H14O4/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
SCCDDTVSKVSXRF-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)O |
Origin of Product |
United States |
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